Propionate Matches Butyrate's Anti-Inflammatory Potency, Outperforming Acetate in NF-κB Suppression
In a comparative study of SCFA anti-inflammatory effects on human colon adenocarcinoma cells (Colo320DM) and mouse colon organ cultures, propionate demonstrated equipotent suppression of NF-κB reporter activity and immune-related gene expression compared to butyrate, while significantly outperforming acetate [1]. Specifically, at a concentration of 30 mmol/L, both propionate and butyrate caused a strong inhibition of immune-related gene expression, whereas acetate was less effective [1]. This establishes a clear performance hierarchy among common SCFAs for this mechanism.
| Evidence Dimension | NF-κB reporter activity suppression (in vitro) |
|---|---|
| Target Compound Data | Strong inhibition at 30 mmol/L |
| Comparator Or Baseline | Butyrate: Strong inhibition at 30 mmol/L; Acetate: Less effective at 30 mmol/L |
| Quantified Difference | Propionate = Butyrate > Acetate |
| Conditions | Human colon adenocarcinoma cell line (Colo320DM); dose-dependent inhibition assessed |
Why This Matters
For researchers developing interventions for inflammatory bowel disease (IBD), this data justifies selecting propionate over acetate for achieving butyrate-like efficacy in NF-κB pathway modulation.
- [1] Tedelind S, Westberg F, Kjerrulf M, Vidal A. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease. World J Gastroenterol. 2007 May 28;13(20):2826-32. View Source
